![molecular formula C15H15N5O4 B1384164 Benzoato de 2-[(2-amino-6-oxo-3H-purin-9-il)metoxi]etil CAS No. 59277-91-7](/img/structure/B1384164.png)
Benzoato de 2-[(2-amino-6-oxo-3H-purin-9-il)metoxi]etil
Descripción general
Descripción
“2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate” is a chemical compound with the molecular formula C15H15N5O4 . It is also known by other names such as “2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate” and “Acyclovir Benzoate” among others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one (acyclovir) with various substituted phenyl moieties in the presence of dicyclohexyl carbodiimide and N,N-dimethylamino pyridine using N,N-dimethyl formamide .Molecular Structure Analysis
The molecular weight of the compound is 329.31 g/mol . The InChI representation of the compound isInChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) . The compound’s canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N . Chemical Reactions Analysis
The compound’s IR spectrum shows peaks at 3415 cm-1 (-NH), 1720 cm-1 (-C=O), and 1598 cm-1 (aromatic –C=C) . The 1H NMR spectrum (DMSO-400MHz) shows peaks at 3.80-3.86(t, 2H, -OCH2), 4.31-4.42(t, 2H, -CH2OCO), 5.80(s, 2H, -NCH2O), 7.44-7.56(m, 4H, -ArH), 7.80(s, 1H, -NCHN), 8.42(s, 2H, -NH2) . The 13C NMR spectrum (DMSO-100MHz) shows peaks at 64.0, 68.8, 69.2, 117.5, 128.7, 131.2, 134.0, 138.6, 140.4, 151.6, 157.0 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 329.11240398 g/mol .Aplicaciones Científicas De Investigación
Síntesis de medicamentos antivirales
Este compuesto se utiliza como intermedio en la síntesis de ganciclovir, un medicamento utilizado para tratar virus, incluidas las infecciones por citomegalovirus (CMV) . El ganciclovir es un agente antiviral con propiedades de absorción mejoradas cuando se esterifica con L-valina.
Iniciadores de polimerización
Aunque no está directamente relacionado con el compuesto exacto, derivados de purina similares se utilizan en procesos de polimerización como iniciadores . Esto sugiere que su compuesto podría explorarse potencialmente para su uso en química de polímeros.
Mecanismo De Acción
Target of Action
The primary target of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is the DNA of viruses . This compound is an impurity of Acyclovir, a well-known antiviral drug .
Mode of Action
The compound acts by inhibiting the production of the virus’s DNA . This inhibition prevents the virus from replicating and spreading, thereby controlling the infection .
Biochemical Pathways
It is known that the compound interferes with theDNA synthesis pathway of the virus . By inhibiting DNA synthesis, the compound prevents the virus from replicating and spreading.
Pharmacokinetics
It is known that similar compounds, such as acyclovir, are well-absorbed and distributed throughout the body
Result of Action
The result of the compound’s action is the inhibition of viral replication . This leads to a decrease in the viral load in the body, helping to control and potentially eliminate the infection .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate remains stable under specific conditions, allowing for sustained antiviral activity. Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antiviral effects over extended periods, although its potency may decrease over time.
Dosage Effects in Animal Models
The effects of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s antiviral activity plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its efficacy. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes such as thymidine kinase, which phosphorylates it to form active metabolites. These metabolites are then incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate may affect metabolic flux and metabolite levels, further influencing its antiviral activity.
Transport and Distribution
The transport and distribution of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, including the nucleus, where it exerts its antiviral effects. The localization and accumulation of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is crucial for its activity and function . The compound is primarily localized in the nucleus, where it interacts with viral DNA polymerase and other components of the DNA replication machinery. Targeting signals and post-translational modifications may direct 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate to specific compartments or organelles, enhancing its antiviral efficacy. The compound’s localization within the nucleus allows it to effectively inhibit viral replication and reduce viral load in infected cells.
Propiedades
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMDVUJLSYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403213 | |
| Record name | AC1NANKY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59277-91-7 | |
| Record name | AC1NANKY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

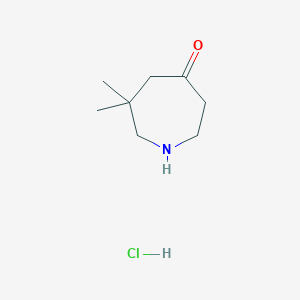

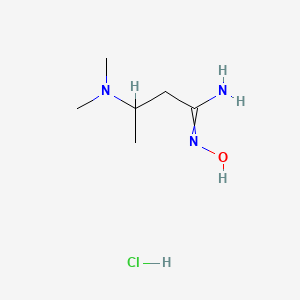
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
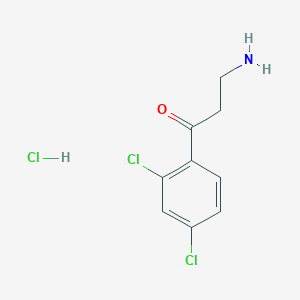
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)

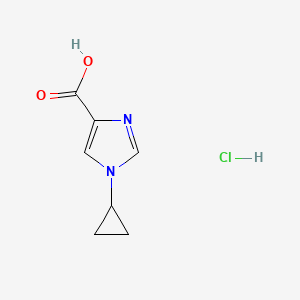
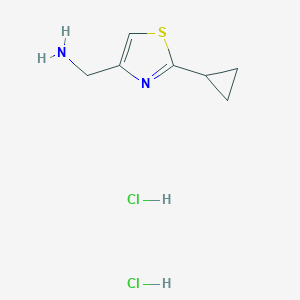
![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
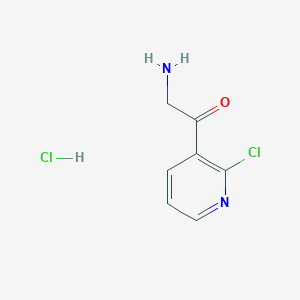
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)